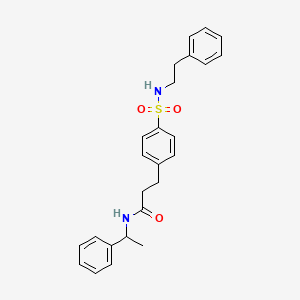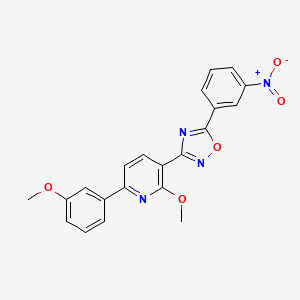
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms.
Mécanisme D'action
The exact mechanism of action of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is its potential as a lead compound for the development of new drugs. However, one of the major limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the research on 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One of the major directions is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of this compound. Finally, the potential applications of this compound in other fields of scientific research, such as materials science and environmental science, should also be explored.
Méthodes De Synthèse
The synthesis of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-6-(3-methoxyphenyl)pyridine-3-carboxylic acid hydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities in various in vitro and in vivo studies.
Propriétés
IUPAC Name |
3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5/c1-28-16-8-4-5-13(12-16)18-10-9-17(21(22-18)29-2)19-23-20(30-24-19)14-6-3-7-15(11-14)25(26)27/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVDVBOZJDKRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
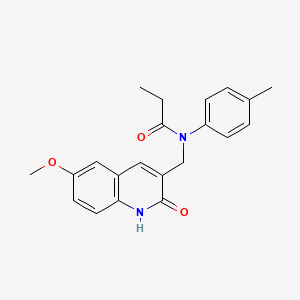
![(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)
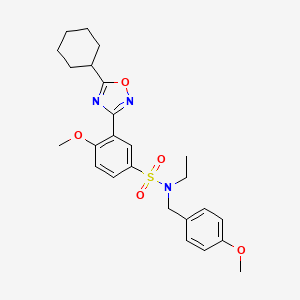
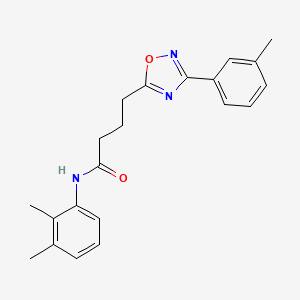
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)


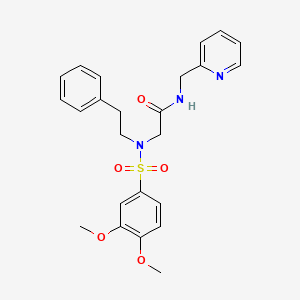

![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)



